BAY-678 - 675103-36-3

BAY-678

Catalog Number: EVT-254739
CAS Number: 675103-36-3
Molecular Formula: C20H15F3N4O2
Molecular Weight: 400.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BAY-678 is a cell permeable inhibitor of human neutrophil elastase. This product, the (R) isomer, inhibits human neutrophil elastase with an in vitro IC50 value of 20 nM. BAY-678 displays greater than 2,000-fold selectivity for neutrophil elastase over a panel of 21 serine proteases, and there is no significant inhibition against 7 serine/threonine kinases and 64 pharmacologically relevant proteins. It has a favorable pharmacokinetic profile and demonstrates efficacy in acute in vivo models, including protease-induced acute lung injury in mice. See the Structural Genomics Consortium (SGC) website for more information.

Source and Classification

BAY-678 belongs to the class of elastase inhibitors, specifically targeting human neutrophil elastase. It is classified as an orally bioavailable compound with high cell permeability. The compound's development is rooted in the need for effective treatments for conditions mediated by excessive neutrophil activity .

Synthesis Analysis

The synthesis of BAY-678 involves multiple synthetic steps, which are proprietary but can be summarized as follows:

  1. Key Intermediates Formation: The synthesis begins with the formation of key intermediates through various organic reactions.
  2. Reaction Conditions: Specific conditions such as temperature, pressure, and the use of catalysts are optimized to enhance yield and purity.
  3. Solvents: Organic solvents are typically employed during the synthesis process to facilitate reactions.

The industrial production mirrors these laboratory methods but is scaled up for commercial viability while adhering to stringent quality control measures to ensure product consistency .

Molecular Structure Analysis

The molecular structure of BAY-678 can be detailed as follows:

  • Molecular Formula: C20H15F3N4O2C_{20}H_{15}F_{3}N_{4}O_{2}
  • Structural Features: The compound features a complex arrangement that includes fluorine substituents, which contribute to its potency and selectivity against human neutrophil elastase.
  • 3D Conformation: The three-dimensional conformation plays a crucial role in its interaction with the enzyme's active site.

Computational analyses suggest that the spatial arrangement allows for effective binding, which is critical for its function as an inhibitor .

Chemical Reactions Analysis

BAY-678 participates in various chemical reactions:

  1. Oxidation: Can be oxidized under specific conditions using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can modify functional groups within the molecule using sodium borohydride or lithium aluminum hydride.
  3. Substitution: Substitution reactions can occur at various positions on the molecule, allowing for the formation of new derivatives.

The major products from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

BAY-678 acts primarily by selectively inhibiting human neutrophil elastase. The mechanism involves:

  1. Binding to Active Site: The compound binds reversibly to the active site of human neutrophil elastase, effectively blocking its activity.
  2. Inhibition of Matrix Degradation: By inhibiting this enzyme, BAY-678 reduces the degradation of extracellular matrix proteins, thereby mitigating inflammation and tissue damage associated with various diseases.

The inhibition constant (Ki) has been reported at 15 nM, indicating a strong affinity for its target .

Physical and Chemical Properties Analysis

BAY-678 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable when stored as a powder at -20°C.
  • Bioavailability: As an orally active compound, it demonstrates good bioavailability with an IC50 value of 20 nM against human neutrophil elastase.

These properties make it suitable for both research applications and potential therapeutic uses .

Applications

BAY-678 has significant scientific applications:

  1. Research Tool: It serves as a valuable tool in research focused on inflammatory diseases due to its selective inhibition of human neutrophil elastase.
  2. Therapeutic Potential: Given its mechanism of action, BAY-678 shows promise for treating conditions like acute lung injury, chronic obstructive pulmonary disease, and other inflammatory disorders where neutrophil activity plays a critical role.

Furthermore, ongoing studies may explore its efficacy in different pathological contexts, enhancing our understanding of neutrophil-mediated inflammation .

Introduction to Human Neutrophil Elastase (HNE) in Disease Pathogenesis

Human neutrophil elastase (HNE), a serine protease stored in neutrophil azurophilic granules, is a critical mediator of innate immunity and inflammation. Its dysregulation contributes to tissue destruction across multiple disease states through extracellular matrix degradation, cytokine activation, and amplification of inflammatory cascades. Targeting HNE represents a promising strategy for diseases characterized by excessive neutrophilic inflammation.

Role of HNE in Inflammatory and Autoimmune Disorders

HNE drives pathogenesis in autoimmune and chronic inflammatory conditions through three primary mechanisms:

  • Extracellular Matrix Degradation: HNE hydrolyzes elastin, collagen, fibronectin, and proteoglycans, disrupting tissue architecture. Elastin fragments generated by HNE act as chemoattractants, amplifying neutrophil recruitment and creating a self-sustaining inflammatory loop [1] [8].
  • Modulation of Immune Cell Activity:
  • Neutrophil Recruitment: HNE upregulates CD18 expression on neutrophils, enhancing their adhesion to vascular endothelium and facilitating transmigration to inflammatory sites [4].
  • Cytokine Networks: HNE processes pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and chemokines, augmenting their bioactivity and perpetuating inflammation [1] [6].
  • Autoantibody Induction: Elastin fragments generated by HNE serve as neoantigens, triggering autoantibody production that cross-reacts with structural proteins. This mechanism links HNE activity to rheumatoid arthritis (RA), where anti-citrullinated protein antibodies (ACPAs) correlate with joint destruction [8] [6].

Table 1: Autoimmune and Inflammatory Disorders Linked to HNE Activity

DisorderKey HNE-Mediated Pathogenic MechanismsClinical Implications
Rheumatoid ArthritisCartilage matrix degradation, ACPA generation, synovial inflammationJoint destruction, chronic pain
Inflammatory Bowel DiseaseEpithelial barrier disruption, chemokine activationMucosal ulceration, malabsorption
PsoriasisKeratinocyte hyperproliferation, IL-17/IL-23 axis amplificationEpidermal thickening, plaque formation
Systemic Lupus ErythematosusImmune complex clearance impairment, NETosis dysregulationGlomerulonephritis, cutaneous lesions
Acute Lung Injury/ARDSEndothelial damage, pulmonary edema, surfactant degradationHypoxemia, respiratory failure

Protease-Antiprotease Imbalance in Cardiopulmonary Pathologies

The "protease-antiprotease hypothesis" posits that tissue damage arises when HNE activity overwhelms endogenous inhibitors (α1-antitrypsin, α2-macroglobulin, SLPI). This imbalance is pivotal in:

  • Chronic Obstructive Pulmonary Disease (COPD):
  • HNE degrades alveolar elastin, causing emphysematous changes and irreversible airspace enlargement [1].
  • Cleaves airway mucins, increasing sputum viscosity and impairing clearance [10].
  • Acute Respiratory Distress Syndrome (ARDS):
  • HNE increases vascular permeability via cadherin cleavage, promoting pulmonary edema [4].
  • Disrupts pulmonary surfactant proteins (SP-A, SP-D), reducing alveolar compliance [1].
  • Pulmonary Hypertension (PH):
  • Preclinical models demonstrate HNE-mediated remodeling of pulmonary vasculature through elastolysis and TGF-β activation [2] [7]. BAY-678 significantly attenuated hemodynamic changes in rat PH models [7].
  • COVID-19 Pneumonitis:
  • Neutrophil extracellular traps (NETs) containing active HNE contribute to immunothrombosis and alveolar damage. Sivelestat (HNE inhibitor) showed efficacy in reducing ventilator dependence in severe COVID-19 [1] [10].

Table 2: Cardiopulmonary Pathologies and HNE-Driven Damage Mechanisms

PathologyHNE SubstratesConsequence of Proteolysis
Emphysema (COPD)Elastin, collagen III/IVAlveolar septal rupture, loss of elastic recoil
BronchiectasisMucin 5AC, immunoglobulinsMucus plugging, recurrent infection
ARDSVascular cadherin, surfactant proteinsCapillary leak, alveolar collapse
Pulmonary HypertensionFibrillin, TGF-β latency complexVascular stiffening, smooth muscle hyperplasia
AtherosclerosisProteoglycans, LDL receptorsPlaque instability, foam cell formation

Rationale for Targeted HNE Inhibition in Therapeutic Development

Despite HNE’s validated role in pathogenesis, clinical translation of inhibitors has faced challenges:

  • Pharmacological Limitations of Early Inhibitors:
  • Sivelestat: Low oral bioavailability and short plasma half-life limit tissue penetration [10].
  • Alvelestat: Rapid dissociation from HNE compromises sustained inhibition in vivo [10].
  • Protein-based Inhibitors (e.g., α1-antitrypsin): Poor tissue distribution and immunogenicity [8].
  • BAY-678’s Differentiating Properties:
  • Potency & Selectivity: IC₅₀ of 20 nM against HNE with >2,000-fold selectivity over 21 serine proteases (including thrombin, plasmin, and kallikrein) [2] [5] [7].
  • Intracellular Penetration: Cell-permeability enables inhibition of pre-formed HNE within neutrophil granules, reducing enzyme secretion upon activation [10].
  • Oral Bioavailability: Unique among potent HNE inhibitors, allowing non-invasive administration for chronic conditions [5] [7].
  • Therapeutic Advantages of Intracellular Inhibition:
  • Prevents extracellular HNE release without impairing neutrophil migration or phagocytosis, preserving antimicrobial functions [10].
  • Reduces autoantigen generation (e.g., elastin fragments), potentially mitigating autoimmune amplification loops [8].
  • Clinical Evidence for Target Engagement:
  • In acute lung injury models, BAY-678 decreased bronchoalveolar lavage (BAL) elastase activity by >90% and reduced IL-6/TNF-α by 70% [7].
  • Attenuated right ventricular hypertrophy in pulmonary hypertension models via suppression of elastin-derived matrikines [7].

Table 3: Comparison of Clinically Investigated HNE Inhibitors

PropertyBAY-678SivelestatAlvelestatα1-Antitrypsin
IC₅₀ (HNE)20 nM44 nM65 nM1–5 nM*
Selectivity>2,000-fold~100-fold~300-foldBroad
Cell PermeabilityHighLowModerateNone
AdministrationOralIVOralIV/Inhalation
Intracellular ActionYesNoLimitedNo

*Ki value; α1-antitrypsin is a protein-based inhibitor with tight-binding kinetics but poor tissue distribution

Properties

CAS Number

675103-36-3

Product Name

BAY-678

IUPAC Name

5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile

Molecular Formula

C20H15F3N4O2

Molecular Weight

400.4 g/mol

InChI

InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1

InChI Key

PGIVGIFOWOVINL-GOSISDBHSA-N

SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Synonyms

5-[(4R)-5-acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile

Canonical SMILES

CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Isomeric SMILES

CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.